Cas no 81038-38-2 (4-Iodo-1H-indole)

4-Iodo-1H-indole structure
4-Iodo-1H-indole structure
4-Iodo-1H-indole
81038-38-2
C8H6IN
243.044414043427
MFCD11007899
1011864
10988476

4-Iodo-1H-indole Properties

Names and Identifiers

    • 4-Iodo-1H-indole
    • 4-IODO INDOLE
    • 4-Iodo-1H-indole hydrochloride
    • I10-1258
    • 4-Iodo-1H-indole (ACI)
    • 4-Iodoindole
    • DS-4482
    • DB-349386
    • SCHEMBL3335002
    • AKOS016009060
    • 81038-38-2
    • MFCD11007899
    • 1H-Indole, 4-iodo-
    • +Expand
    • MFCD11007899
    • XVRDITINKCASST-UHFFFAOYSA-N
    • 1S/C8H6IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H
    • IC1C2=C(NC=C2)C=CC=1

Computed Properties

  • 242.95400
  • 1
  • 1
  • 0
  • 242.95450g/mol
  • 10
  • 126
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.7
  • 15.8Ų

Experimental Properties

  • 2.77250
  • 15.79000

4-Iodo-1H-indole Security Information

  • IRRITANT

4-Iodo-1H-indole Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Iodo-1H-indole Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0056WW-250mg
4-Iodo-1H-indole
81038-38-2 95%
250mg
$24.00 2024-04-21
A2B Chem LLC
AC41440-250mg
4-Iodo-1h-indole
81038-38-2 95%
250mg
$22.00 2024-04-19
Aaron
AR005758-100mg
4-Iodo-1H-indole
81038-38-2 97%
100mg
$19.00
abcr
AB514962-250 mg
4-Iodo-1H-indole, 95%; .
81038-38-2 95%
250MG
€220.50 2023-04-18
Alichem
A199010075-1g
4-Iodo-1H-indole
81038-38-2 95%
1g
$454.23 2023-09-01
Ambeed
A215007-100mg
4-Iodo-1H-indole
81038-38-2 95%
100mg
$25.0 2024-07-24
Chemenu
CM111519-1g
4-iodo-1H-indole
81038-38-2 95%
1g
$327 2021-08-06
Crysdot LLC
CD11053654-1g
4-Iodo-1H-indole
81038-38-2 95+%
1g
$293 2024-07-19
Enamine
EN300-314812-1.0g
4-iodo-1H-indole
81038-38-2
1.0g
$1068.0
eNovation Chemicals LLC
D748866-250mg
4-Iodo-1H-indole
81038-38-2 95+%
250mg
$215 2022-05-25

4-Iodo-1H-indole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Methanol
Reference
A synthesis of arcyriacyanin A, an unsymmetrically substituted indole pigment of the slime mold by palladium catalyzed cross-coupling reaction
Murase, Masayuki; et al, Chemical & Pharmaceutical Bulletin, 1998, 46(6), 889-892

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Pyridine
Reference
The chemistry of indoles. Part XXXVIII. A convenient synthetic approach to 4-substituted indoles
Yamada, Fumio; et al, Heterocycles, 1987, 26(5), 1173-6

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium iodide Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: 1,4-Dioxane ;  48 h, 110 °C
Reference
Synthesis of Aryldifluoroamides by Copper-Catalyzed Cross-Coupling
Arlow, Sophie I.; et al, Angewandte Chemie, 2016, 55(14), 4567-4572

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt; overnight, rt
Reference
Nickel-Mediated Inter- and Intramolecular C-S Coupling of Thiols and Thioacetates with Aryl Iodides at Room Temperature
Xu, Xiao-Bo; et al, Organic Letters, 2013, 15(3), 550-553

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1.5 h, reflux
Reference
A New Synthesis of Lysergic Acid
Hendrickson, James B.; et al, Organic Letters, 2004, 6(1), 3-5

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
Reference
The chemistry of indoles. XXIV. Syntheses of 3-indoleacetic acid and 3-indoleacetonitrile having a halo group and a carbon functional group at the 4-position
Somei, Masanori; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(9), 3696-708

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Iodine ,  Sodium iodide ,  Lithium fluoride Solvents: Acetonitrile ;  48 h, 25 °C
Reference
Simple and Efficient Generation of Aryl Radicals from Aryl Triflates: Synthesis of Aryl Boronates and Aryl Iodides at Room Temperature
Liu, Wenbo; et al, Journal of the American Chemical Society, 2017, 139(25), 8621-8627

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  3 h, 0 °C → 100 °C
1.2 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Water ;  100 °C → 0 °C; 0 °C; overnight, 0 °C
Reference
SmI2-mediated dimerization of indolylbutenones and synthesis of the myxobacterial natural product indiacen B
Marsch, Nils; et al, Beilstein Journal of Organic Chemistry, 2015, 11, 1700-1706

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  1 h, 70 °C; 3 h, 90 °C
1.2 Reagents: Iron Solvents: Acetic acid ,  Toluene ;  1 h, 50 °C
Reference
Synthetic studies toward penitrem E: enantiocontrolled construction of B-E rings
Yoshii, Yu; et al, Chemical Communications (Cambridge, 2015, 51(6), 1070-1073

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Thallium(III) trifluoroacetate Solvents: Trifluoroacetic acid ;  20 °C; 2 h, 20 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  2 h, 20 °C
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1.5 h, 85 °C
Reference
Potent inhibition of Ca2+-dependent activation of calpain-1 by novel mercaptoacrylates
Adams, Sarah E.; et al, MedChemComm, 2012, 3(5), 566-570

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Thallium(III) trifluoroacetate Solvents: Trifluoroacetic acid ;  2 h, rt
1.2 Reagents: Potassium iodide Solvents: Dimethylformamide ;  2 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1.5 h, reflux
Reference
A New Synthesis of Lysergic Acid
Hendrickson, James B.; et al, Organic Letters, 2004, 6(1), 3-5

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Thallium(III) trifluoroacetate
1.2 Reagents: Potassium bromide Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
Reference
The chemistry of indoles. XXIV. Syntheses of 3-indoleacetic acid and 3-indoleacetonitrile having a halo group and a carbon functional group at the 4-position
Somei, Masanori; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(9), 3696-708

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Iron Solvents: Acetic acid ,  Toluene ;  1 h, 50 °C
Reference
Synthetic studies toward penitrem E: enantiocontrolled construction of B-E rings
Yoshii, Yu; et al, Chemical Communications (Cambridge, 2015, 51(6), 1070-1073

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  1 h, 70 °C; 3 h, 90 °C; 90 °C → 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  0 °C → rt
2.1 Reagents: Iron Solvents: Acetic acid ,  Toluene ;  1 h, 50 °C
Reference
Synthetic studies toward penitrem E: enantiocontrolled construction of B-E rings
Yoshii, Yu; et al, Chemical Communications (Cambridge, 2015, 51(6), 1070-1073

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1.5 h, -78 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  -78 °C; -78 °C; -78 °C → rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt; overnight, rt
Reference
Nickel-Mediated Inter- and Intramolecular C-S Coupling of Thiols and Thioacetates with Aryl Iodides at Room Temperature
Xu, Xiao-Bo; et al, Organic Letters, 2013, 15(3), 550-553

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetonitrile ,  Water ;  30 min, < -5 °C; 15 min, < -5 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  10 min, 0 °C; 0 °C → rt; 10 min, rt
2.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  1 h, 70 °C; 3 h, 90 °C
2.2 Reagents: Iron Solvents: Acetic acid ,  Toluene ;  1 h, 50 °C
Reference
Synthetic studies toward penitrem E: enantiocontrolled construction of B-E rings
Yoshii, Yu; et al, Chemical Communications (Cambridge, 2015, 51(6), 1070-1073

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  1 h, < 5 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  < 5 °C; 1 h, < 5 °C; 5 °C → rt
2.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  3 h, 0 °C → 100 °C
2.2 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Water ;  100 °C → 0 °C; 0 °C; overnight, 0 °C
Reference
SmI2-mediated dimerization of indolylbutenones and synthesis of the myxobacterial natural product indiacen B
Marsch, Nils; et al, Beilstein Journal of Organic Chemistry, 2015, 11, 1700-1706

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite
2.1 Solvents: Pyridine
Reference
The chemistry of indoles. Part XXXVIII. A convenient synthetic approach to 4-substituted indoles
Yamada, Fumio; et al, Heterocycles, 1987, 26(5), 1173-6

Synthetic Circuit 19

Reaction Conditions
1.1 -
2.1 Solvents: Methanol
Reference
A synthesis of arcyriacyanin A, an unsymmetrically substituted indole pigment of the slime mold by palladium catalyzed cross-coupling reaction
Murase, Masayuki; et al, Chemical & Pharmaceutical Bulletin, 1998, 46(6), 889-892

4-Iodo-1H-indole Raw materials

4-Iodo-1H-indole Preparation Products

4-Iodo-1H-indole Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81038-38-2)4-Iodo-1H-indole
A864615
99%
5g
535.0